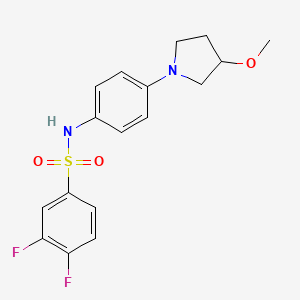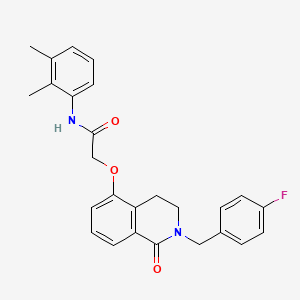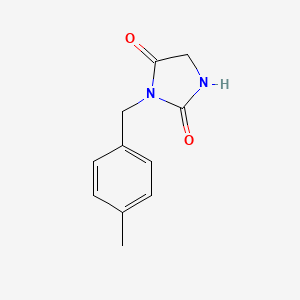![molecular formula C17H13N3O2 B2581082 3-Pyridazinecarboxamide, N-[1,1'-biphenyl]-2-yl-1,6-dihydro-6-oxo- CAS No. 696635-66-2](/img/structure/B2581082.png)
3-Pyridazinecarboxamide, N-[1,1'-biphenyl]-2-yl-1,6-dihydro-6-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridazinecarboxamide is an aromatic heterocyclic compound . It has a molecular weight of 123.11 . The IUPAC name for this compound is 3-pyridazinecarboxamide . The InChI code for this compound is 1S/C5H5N3O/c6-5(9)4-2-1-3-7-8-4/h1-3H, (H2,6,9) .
Molecular Structure Analysis
The molecular structure of 3-Pyridazinecarboxamide consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The InChI key for this compound is DMYLUKNFEYWGCH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Pyridazinecarboxamide is a solid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in a dry place .科学的研究の応用
Antimicrobial and Antifungal Applications
Research into derivatives of pyridazine compounds, including those structurally related to 3-Pyridazinecarboxamide, has shown promising antimicrobial and antifungal activities. For instance, studies have synthesized new thiazole and pyrazole derivatives based on the pyridazine moiety, demonstrating significant antimicrobial properties against various pathogens. These derivatives have been evaluated for their efficacy in inhibiting microbial growth, with some compounds exhibiting high activity levels comparable to standard treatments. Such findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Antiproliferative and Cytotoxicity Studies
Further research into pyridazine derivatives has explored their potential in antiproliferative applications. Synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives based on pyridazine have been conducted, revealing notable cytotoxicity against cancer cell lines. These studies underscore the potential of pyridazine derivatives in oncology, offering a basis for developing novel anticancer agents that target specific cancer cells while minimizing toxicity to healthy tissues (Hassan, Hafez, Osman, 2014).
Herbicidal Activities
Pyridazine compounds have also been identified as effective agents in agricultural applications, specifically as herbicides. Research into 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has demonstrated their capability to inhibit the growth of undesirable plants. Some of these compounds have shown to exhibit herbicidal activities that are on par or superior to existing commercial herbicides, suggesting their potential utility in developing more efficient and environmentally friendly agricultural products (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).
Anticholinesterase Inhibitors
The design and synthesis of carboxamide and propanamide derivatives bearing the phenylpyridazine core have been investigated for their potential as anticholinesterase inhibitors. These compounds have been evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegenerative diseases like Alzheimer's. The findings indicate that certain pyridazine-based compounds could serve as selective inhibitors, offering a foundation for the development of new therapeutic agents aimed at treating neurodegenerative conditions (Kilic, Gulcan, Aksakal, Erçetin, Oruklu, Bagriacik, & Doğruer, 2018).
Safety and Hazards
特性
IUPAC Name |
6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-11-10-15(19-20-16)17(22)18-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKMUSZOISAOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331750 |
Source


|
| Record name | 6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641596 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
696635-66-2 |
Source


|
| Record name | 6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2581000.png)
![Methyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581001.png)
![Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate](/img/structure/B2581002.png)



![(Z)-N-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide](/img/structure/B2581010.png)

![N-benzyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2581012.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2581018.png)
![methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2581021.png)
![(E)-2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2581022.png)